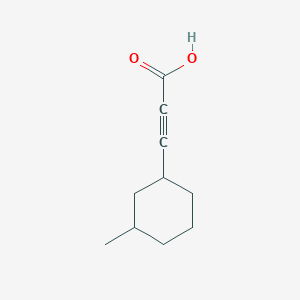![molecular formula C9H17N B13188063 2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)
2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine is a bicyclic amine compound with the molecular formula C₉H₁₇N. This compound features a bicyclo[3.2.0]heptane ring system, which is a seven-membered ring fused with a three-membered ring, and an ethanamine group attached to the sixth carbon of the bicyclic structure. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine can be achieved through several synthetic routes. One common method involves the chemoenzymatic resolution of racemic bicyclo[3.2.0]hept-2-en-6-yl acetate using Pseudomonas fluorescens lipase . This process yields both enantiomers of bicyclo[3.2.0]hept-2-en-6-one, which can then be further functionalized to obtain the desired amine compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic processes. These methods are designed to maximize yield and enantiomeric purity while minimizing production costs and environmental impact. The use of biocatalysts, such as lipases, is common in these processes due to their high specificity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or other functional groups back to the amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.1]heptan-1-amine: This compound has a similar bicyclic structure but with a different ring fusion pattern.
Bicyclo[2.2.1]heptan-2-amine: Another related compound with a different bicyclic framework.
Uniqueness
2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine is unique due to its specific bicyclic structure and the position of the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H17N |
|---|---|
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
2-(6-bicyclo[3.2.0]heptanyl)ethanamine |
InChI |
InChI=1S/C9H17N/c10-5-4-8-6-7-2-1-3-9(7)8/h7-9H,1-6,10H2 |
Clave InChI |
IIPYORKURMFBPW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(C2C1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


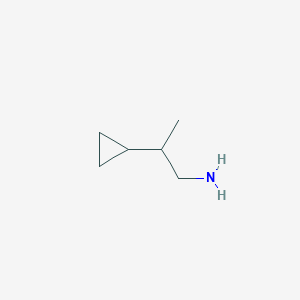

![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)
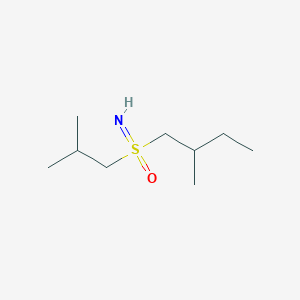
![(3aR,4R,5R,6aS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13188005.png)
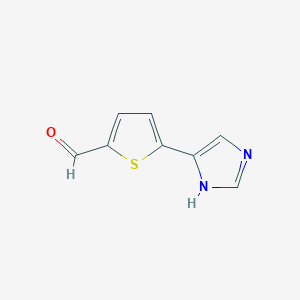
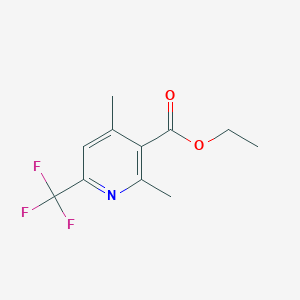
![N-Methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13188018.png)
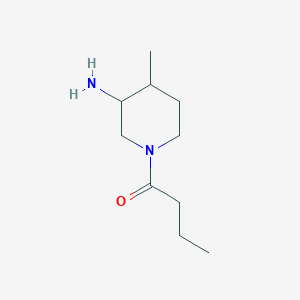
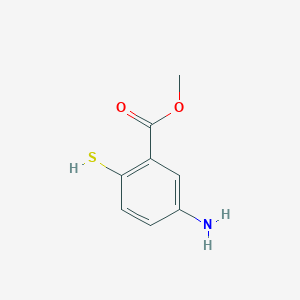
![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)


